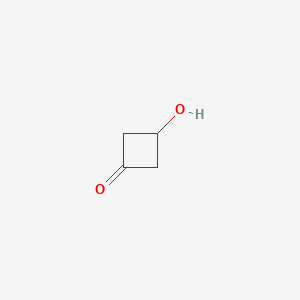![molecular formula C10H14ClN B178193 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride CAS No. 17379-01-0](/img/structure/B178193.png)
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride
Descripción general
Descripción
2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine involves the use of 1,2-phenylenebis (ethane-2,1-diyl) diMethanesulfonate . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine is C10H13N . More details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1H-benzo[D]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine include a boiling point of 110-120℃ (11 Torr), a density of 0.981±0.06 g/cm3 (20 ºC 760 Torr), a refractive index of 1.565 (589.3 nm 20℃), and a flash point of 114.9±14.2℃ .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and X-ray Diffraction: The compounds 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, derived from 2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride, have been synthesized and analyzed using X-ray powder diffraction, revealing distinct crystallization patterns and unit-cell parameters for these compounds (Macías, Henao, Acosta, & Palma, 2011).
Novel Derivatives and Therapeutic Potential
- Druglike Selective Inhibitors: A class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been designed, synthesized, and evaluated as selective inhibitors of human neuronal nitric oxide synthase, with potential therapeutic application in neuropathic pain treatment (Annedi et al., 2012).
Advances in Chemical Synthesis
- Sulfamoyl-Substituted Derivatives: The sulfochlorination of 2‐oxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepine led to the regioselective formation of 7‐chlorosulfonyl derivatives, demonstrating an approach amenable to the combinatorial production of therapeutically promising compounds (Dorogov et al., 2006).
Molecular and Structural Studies
- Benzazepine Derivatives and Supramolecular Structures: Studies on benzazepine derivatives, including 2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride, have revealed insights into their molecular and supramolecular structures, contributing to a deeper understanding of their chemical properties and potential applications (Guerrero et al., 2014; Guerrero et al., 2019).
Chemical Libraries and Combinatorial Chemistry
- Solid-Phase Synthesis for Drug Discovery: A solid-phase strategy was developed for the synthesis of benzazepine derivatives, exemplified by a pilot library of di- and trisubstituted benzazepines, highlighting the potential of 2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride in drug discovery and combinatorial chemistry (Boeglin, Bonnet, & Hibert, 2007).
Safety And Hazards
The safety and hazards associated with 2,3,4,5-Tetrahydro-1H-benzo[D]azepine include the hazard statements H302+H312+H332-H314 . Precautionary measures include wearing protective gloves and eye/face protection, and in case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-10-6-8-11-7-5-9(10)3-1;/h1-4,11H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUGICZMQIRBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589266 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride | |
CAS RN |
17379-01-0 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

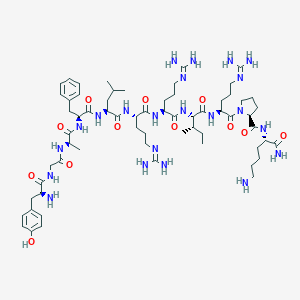
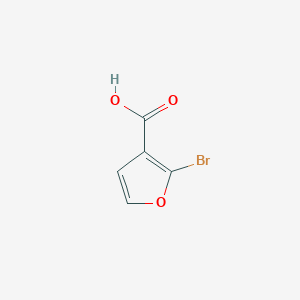
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)
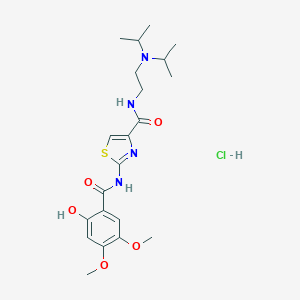
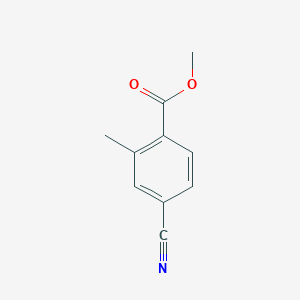
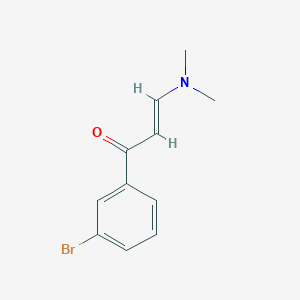
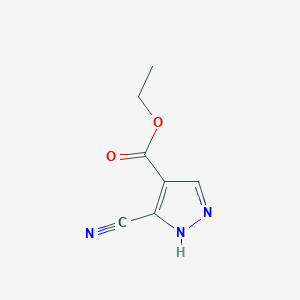
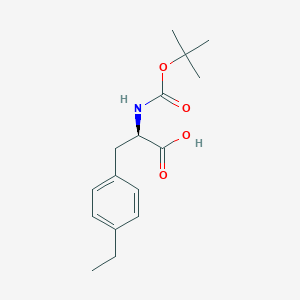
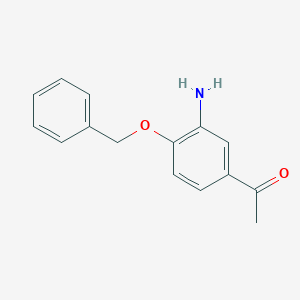
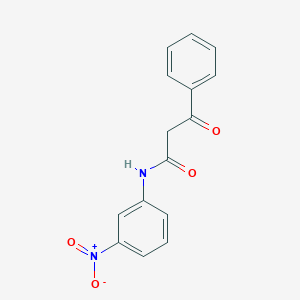
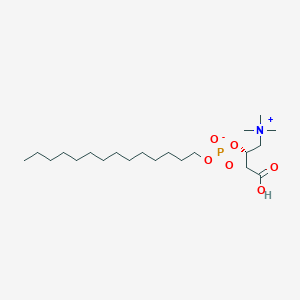
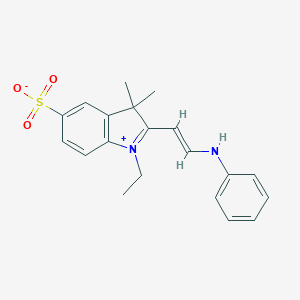
![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)
